ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
Description
This compound (CAS: Not explicitly provided; structurally closest to CAS 843615-72-5 in ) belongs to the chromene family, characterized by a 2H-chromen-2-one core. Key structural features include:
- 6-Chloro substituent: Enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- 4-Methyl group: Contributes to steric bulk and modulates electronic properties.
- Ethyl propanoate ester at position 3: Affords solubility in organic solvents and influences metabolic stability.
The molecular formula is C23H23ClO5 (molecular weight: ~414.88 g/mol), with a calculated XLogP3 of ~3.8, indicating moderate lipophilicity .
Properties
Molecular Formula |
C23H23ClO5 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H23ClO5/c1-4-27-22(25)10-9-17-15(3)18-11-19(24)21(12-20(18)29-23(17)26)28-13-16-7-5-14(2)6-8-16/h5-8,11-12H,4,9-10,13H2,1-3H3 |
InChI Key |
BMSKEBBGCHVJJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Substrates
Mechanistic Insights
The reaction proceeds via keto-enol tautomerism of the β-keto ester, followed by electrophilic attack on the phenol. Cyclization and dehydration yield the coumarin skeleton. Chlorine and methyl groups are introduced regioselectively via the phenol precursor.
Etherification at Position 7
The 7-hydroxy group of the coumarin intermediate undergoes O-alkylation with 4-methylbenzyl bromide to introduce the [(4-methylbenzyl)oxy] substituent.
Williamson Ether Synthesis
Microwave-Assisted Optimization
Recent patents report microwave irradiation (100–150°C, 30–60 min) improving yields to 88–92% while reducing reaction time.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Pechmann + Etherification | Cyclization → O-alkylation | 65–78 | 95–98 | Multi-step, moderate yields |
| Microwave-assisted ether. | Rapid O-alkylation | 88–92 | >99 | Specialized equipment needed |
| Michael addition | Post-cyclization functionalization | 60–68 | 90–95 | Low regioselectivity |
| Direct Pechmann route | Single-pot synthesis | 72 | 97 | Limited β-keto ester availability |
Purification and Characterization
-
Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3) removes unreacted benzyl bromide and byproducts.
-
Crystallization : Recrystallization from ethanol/water (4:1) enhances purity to >99%.
-
Spectroscopic Data :
Industrial-Scale Considerations
Patent US10253026B2 highlights the use of continuous flow reactors for coumarin synthesis, reducing reaction times by 50% and improving safety profiles. Solvent recovery systems (e.g., DMF distillation) are critical for cost-efficiency .
Chemical Reactions Analysis
Ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Substituent Variations on the Benzyloxy Group
Impact of Substituents :
- Electron-withdrawing groups (e.g., Cl in ) enhance stability but may reduce nucleophilic reactivity.
- Steric bulk (e.g., pentamethylbenzyloxy in ) can hinder intermolecular interactions, critical in enzyme inhibition or receptor binding.
- Positional isomerism (meta vs. para methylbenzyloxy in vs. target compound) alters spatial arrangement, affecting binding pocket compatibility.
Aliphatic vs. Aromatic Ethers at 7-O Position
Key Observations :
Extended Aromatic Systems
Structural Implications :
Q & A
Q. What are the recommended synthetic routes for ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate?
- Methodological Answer : The synthesis typically involves:
Preparation of the 7-hydroxycoumarin precursor : Introduce chloro and methyl groups at positions 6 and 4, respectively, via electrophilic substitution.
Etherification : React the 7-hydroxy group with 4-methylbenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 7-[(4-methylbenzyl)oxy] substituent .
Esterification : Couple the 3-position with ethyl 3-bromopropanoate using coupling agents like EDC·HCl and DMAP in dichloromethane (DCM) to form the propanoate ester .
Purification via column chromatography or recrystallization is critical for isolating the final product.
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons due to electron-withdrawing chloro groups) .
- HRMS (ESI) : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve spatial arrangements, particularly for the chromen core and ester conformation (if single crystals are obtainable) .
Q. What biological activities are associated with chromen derivatives structurally similar to this compound?
- Methodological Answer : Chromen derivatives exhibit:
- Anticancer activity : Assess via MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Antimicrobial effects : Test against Gram-positive/negative bacteria using disk diffusion or microdilution methods .
- Anti-inflammatory properties : Measure inhibition of COX-2 or TNF-α in macrophage models .
The 4-methylbenzyloxy group may enhance lipophilicity and membrane permeability, influencing bioavailability .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the 7-[(4-methylbenzyl)oxy] substituent introduction?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
Monitor progress via TLC and characterize intermediates with NMR to identify bottlenecks .
Q. How should researchers address discrepancies in reported NMR data for similar chromen derivatives?
- Methodological Answer :
- Verify solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- Reassign coupling constants : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Cross-validate with computational methods : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
Q. What strategies are effective for resolving crystallography challenges with complex chromen esters?
- Methodological Answer :
- Co-crystallization : Use solvent mixtures (e.g., DCM/hexane) to improve crystal growth .
- Low-temperature data collection : Mitrate thermal motion artifacts by collecting data at 100 K .
- Density functional theory (DFT) : Refine disordered regions using computational models when experimental data is ambiguous .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Systematic substitution : Modify the 4-methylbenzyloxy group (e.g., replace with halogenated or electron-donating groups) and test bioactivity .
- Pharmacophore modeling : Identify critical moieties (e.g., ester carbonyl, chromen ketone) using software like Schrödinger’s Phase .
- Comparative analysis : Benchmark against analogs in databases like PubChem to correlate substituents with potency .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to COX-2 or DNA topoisomerases .
- MD simulations : Simulate ligand-receptor dynamics (e.g., in GROMACS) to assess binding stability over time .
- ADMET prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How can in vitro-in vivo efficacy discrepancies be investigated for this compound?
- Methodological Answer :
Q. What methodologies isolate and characterize degradation products under varying pH/temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .
- HPLC-DAD/MS : Track degradation pathways and identify products via fragmentation patterns .
- Stability-indicating assays : Validate methods per ICH guidelines to ensure specificity and accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
